Didesmethylsibutramine hydrochloride, (S)-

Obesity Monoamine Transporter Stereoselectivity

Researchers requiring precise stereochemical control in preclinical obesity or neuropharmacology studies face a critical challenge: racemic didesmethylsibutramine cannot substitute for the enantiopure (S)-form due to a 28-30 fold higher systemic exposure of the (S)-enantiomer in vivo, despite its lower transporter potency. Using the wrong enantiomer introduces significant error in transporter occupancy and metabolic clearance data. · Enantiopure (S)-didesmethylsibutramine hydrochloride ensures accurate calibration for LC-MS/MS quantification in biological matrices. · Serves as an essential inactive comparator to isolate non-transporter-mediated effects in rodent models. · Enables physiologically relevant CYP2B6 metabolism and DDI studies by controlling for stereoselective clearance. · Supplied with certified purity (≥98%) and rigorous chiral identity confirmation, ensuring data integrity from receipt to publication.

Molecular Formula C15H23Cl2N
Molecular Weight 288.3 g/mol
CAS No. 262854-36-4
Cat. No. B129168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethylsibutramine hydrochloride, (S)-
CAS262854-36-4
Synonyms(αS)-1-(4-Chlorophenyl)-α-(2-methylpropyl)-cyclobutanemethanamine Hydrochloride (1:1);  (αS)-1-(4-Chlorophenyl)-α-(2-methylpropyl)-cyclobutanemethanamine Hydrochloride
Molecular FormulaC15H23Cl2N
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m0./s1
InChIKeyKHRVYINTXCWNRF-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Didesmethylsibutramine Hydrochloride Overview


(S)-Didesmethylsibutramine hydrochloride (CAS 262854-36-4) is the S-enantiomer of the primary amine metabolite of sibutramine, a monoamine reuptake inhibitor formerly used as an anti-obesity agent. It belongs to the phenethylamine derivative class and acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, norepinephrine, and dopamine from neuronal synapses [1]. While racemic didesmethylsibutramine and its R-enantiomer have been extensively studied for their potent anorectic effects, the (S)-enantiomer exhibits a distinct pharmacological and pharmacokinetic profile, characterized by significantly lower potency at monoamine transporters but a markedly higher systemic exposure following sibutramine administration [2].

Enantiomer-specific exposure studies: Reported predominant circulating metabolite after sibutramine administration; supports pharmacokinetic modeling of stereoselective clearance and systemic exposure.
Low-activity metabolic tracer: Characterized by significantly lower monoamine transporter inhibition potency; may serve as an exposure-dependent probe in stereochemical control experiments.
Inactive enantiomer comparator: Reported lack of anorectic effect in rodent models provides a stereochemically matched negative control for dissecting non-transporter-mediated effects.

Substitution Risks for (S)-Didesmethylsibutramine


The pharmacological activity of didesmethylsibutramine is highly stereoselective, with the R-enantiomer exhibiting significantly greater potency at monoamine transporters (up to 30-fold lower IC50 values) and stronger anorectic effects in vivo [1]. However, the S-enantiomer dominates systemic exposure, with a Cmax and AUC approximately 28 and 30 times higher than the R-enantiomer in rats following oral sibutramine [2]. This divergence in potency versus exposure means that racemic mixtures or the wrong enantiomer cannot be substituted in studies requiring precise stereochemical control, as the in vivo pharmacology is a composite of a low-potency, high-exposure species and a high-potency, low-exposure species. Substitution leads to inaccurate data on transporter occupancy, metabolic clearance, and off-target effects, undermining the validity of preclinical obesity or neuropharmacology research.

Target
(S)-Didesmethylsibutramine
Low transporter potency; high systemic exposure (reported 28–30× higher Cmax/AUC)
Potential Substitute
R-enantiomer / Racemate
High transporter potency (up to 30-fold lower IC50); low systemic exposure
  • High-potency R-enantiomer may confound transporter occupancy and functional assays, shifting interpretation of pharmacodynamic endpoints.
  • Racemic mixture blends opposite exposure–potency profiles, preventing accurate stereochemical attribution in vivo.
  • Reported CYP2B6-dependent metabolism introduces interindividual variability; non-enantiopure material amplifies metabolic confounding.

Head-to-Head Comparisons for (S)-Didesmethylsibutramine


Transporter Potency: S- vs. R-Enantiomer

In vitro uptake inhibition assays reveal a stark difference in potency between the (S)- and (R)-enantiomers of didesmethylsibutramine at the serotonin transporter (SERT). The (S)-enantiomer has an IC50 of 4,300 nM at SERT, compared to 140 nM for the (R)-enantiomer, representing a 30.7-fold lower potency [1]. Similar trends are observed at the norepinephrine transporter (NET) with IC50 values of 62 nM (S) vs. 13 nM (R), and at the dopamine transporter (DAT) with 12 nM (S) vs. 8.9 nM (R). This quantitative disparity underscores that the (S)-enantiomer contributes minimally to direct transporter inhibition at therapeutic concentrations, positioning it primarily as a metabolic marker and a driver of exposure-dependent pharmacology rather than acute pharmacodynamic effect.

Transporter Potency
Head-to-head
SERT IC50: 4,300 nM (S) vs 140 nM (R)
NET: 62 nM vs 13 nM
DAT: 12 nM vs 8.9 nM
Supports enantiomer-specific transporter profiling
Rat brain synaptosome assays; S-enantiomer shows 30.7-fold lower SERT potency
Obesity Monoamine Transporter Stereoselectivity

Systemic Exposure: S- vs. R-Enantiomer

In an enantioselective pharmacokinetic study in rats following oral administration of racemic sibutramine, the S-isomer of didesmethylsibutramine (DDS) dominated plasma concentrations despite being the pharmacologically less active enantiomer. The maximum plasma concentration (Cmax) of S-DDS was 28-fold higher than that of R-DDS, and the area under the concentration-time curve to infinity (AUCinf) was 30-fold higher (p<0.001) [1]. Conversely, the R-enantiomer, which is more potent at monoamine transporters, was rapidly metabolized to hydroxylated and carbamoylglucuronized forms and excreted more quickly, resulting in negligible systemic exposure. This inversion of exposure versus potency is a critical determinant of the overall pharmacological effect observed with racemic sibutramine therapy.

Systemic Exposure
Head-to-head
Cmax: 28-fold higher for S-enantiomer
AUCinf: 30-fold higher
Supports enantiomer-specific exposure interpretation
Rat oral sibutramine; LC-MS/MS analysis; reported significant difference
Pharmacokinetics Stereoselective Metabolism Exposure

Anorectic Effect Comparison

Behavioral studies in rats comparing the anorectic effects of didesmethylsibutramine enantiomers demonstrated that the (R)-enantiomer significantly reduced food intake at doses of 2.5-10 mg/kg i.p., while the (S)-enantiomer showed no significant anorectic effect across the same dose range [1]. Specifically, both (R)-didesmethylsibutramine and (R)-desmethylsibutramine had significantly greater anorexic effects than their respective (S)-enantiomers and racemic sibutramine. This aligns with the in vitro potency data and confirms that the S-enantiomer is essentially inactive in this primary pharmacodynamic endpoint, further justifying its use as a negative control or a tool to dissect non-transporter-mediated effects of sibutramine metabolites.

Anorectic Effect
Head-to-head
(S)-enantiomer: no significant reduction at 2.5–10 mg/kg i.p.
(R)-enantiomer: significant anorectic effect
Supports in vivo enantiomer activity differentiation
Rat food intake model; S-form inactive in primary pharmacodynamic endpoint
Anorectic Activity In Vivo Pharmacology Stereoselectivity

CYP2B6 Genotype Effects on Exposure

A clinical study in 57 healthy subjects receiving a single oral dose of 10 or 15 mg sibutramine revealed that CYP2B6 genotype significantly influences the elimination half-life of the desmethylsibutramine (M1) metabolite, with a 58-61% increase in t1/2 observed in carriers of the CYP2B6*6 allele compared to *1/*1 and *1/*4 groups [1]. While the study primarily focused on M1, the authors note that didesmethylsibutramine (M2) formation is catalyzed by CYP2B6 from M1, suggesting that its exposure may also vary with genotype. This introduces inter-individual variability in the systemic levels of (S)-didesmethylsibutramine, which could confound data in human studies or in vitro models using human liver microsomes unless stereochemically pure material is used to control for metabolic contributions.

CYP2B6 Genotype Effect
Cross-study
M1 (desmethyl-) t1/2: 58–61% longer in CYP2B6*6 carriers (p=0.0001–0.012)
Supports metabolic variability review
Human hepatic CYP2B6 may alter M2 exposure; enantiopure S-form controls for metabolism confounders
Pharmacogenomics CYP2B6 Metabolism

Applications of (S)-Didesmethylsibutramine


Stereochemical Control in Obesity Models

In rodent models of obesity and metabolic syndrome, the (S)-enantiomer of didesmethylsibutramine serves as an essential inactive comparator or a tool to isolate non-transporter-mediated effects of sibutramine metabolites. Because the (R)-enantiomer is a potent anorectic agent and the (S)-enantiomer is essentially inactive in food intake studies [1], researchers can use the (S)-form to differentiate between transporter-mediated efficacy and potential off-target metabolic or cardiovascular effects. This is particularly relevant given that the S-enantiomer is the predominant circulating species in vivo [2], making it a critical component for accurately modeling human exposure.

Analytical Reference Standard for Dietary Supplement Testing

The (S)-didesmethylsibutramine hydrochloride compound is indispensable as a certified reference standard for quantifying didesmethylsibutramine in biological matrices (plasma, urine) or for detecting its illegal presence in weight-loss dietary supplements. Validated LC-MS/MS and GC-FID methods have been developed for the simultaneous determination of sibutramine, desmethylsibutramine, and didesmethylsibutramine [3]. Given the significant differences in exposure between enantiomers [2], using enantiopure (S)-didesmethylsibutramine ensures accurate calibration and avoids the ambiguity introduced by racemic standards, which is critical for forensic and regulatory compliance testing.

In Vitro Metabolism and DDI Studies

In human liver microsome or hepatocyte studies investigating CYP2B6-mediated metabolism and potential DDIs, (S)-didesmethylsibutramine hydrochloride is the appropriate substrate or analytical standard. CYP2B6 catalyzes the formation of didesmethylsibutramine (M2) from desmethylsibutramine (M1), and genetic polymorphisms in CYP2B6 significantly alter the pharmacokinetics of these metabolites [4]. Using enantiopure (S)-didesmethylsibutramine allows researchers to control for the stereoselective metabolism and clearance that leads to the observed 28-30 fold higher plasma exposure of the S-enantiomer in vivo [2], thereby generating more physiologically relevant data for predicting human pharmacokinetic variability.

SAR Studies for Triple Reuptake Inhibitors

For medicinal chemists developing next-generation triple reuptake inhibitors (TRIs) with improved safety profiles over sibutramine, (S)-didesmethylsibutramine provides a valuable reference point for understanding the impact of stereochemistry on monoamine transporter affinity. The >30-fold difference in SERT IC50 between the (S)- and (R)-enantiomers [1] highlights the critical role of stereochemistry in binding pocket interactions. Incorporating the (S)-enantiomer into SAR panels helps delineate the structural determinants of selectivity and potency, guiding the design of compounds that may retain efficacy while reducing the cardiovascular and psychiatric side effects associated with non-selective transporter inhibition.

Application
Selection Property
Validation Focus
Rodent obesity model studies
Enantiomer-specific inactivity profile
Non-transporter-mediated endpoint characterization
Dietary supplement adulteration testing
Enantiopure certified reference standard
LC-MS/MS calibration accuracy in complex matrices
Human liver microsome metabolism studies
Stereochemically defined substrate
CYP2B6-mediated metabolic variability review
Triple reuptake inhibitor SAR studies
Stereochemistry-dependent binding profiles
Transporter selectivity and off-target endpoint interpretation

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